
2,7-Dimethyloctane-4,5-dione
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Overview
Description
2,7-Dimethyloctane-4,5-dione is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,7-dimethyloctane-4,5-dione, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis of diketones like this compound typically involves oxidation of diols or ketone coupling. For example, analogous compounds (e.g., diketopiperazines) are synthesized via cyclization of amino acid derivatives under acidic or basic conditions . For alkyl-substituted diketones, controlled oxidation of vicinal diols using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) may be effective. Yield optimization requires monitoring reaction temperature (e.g., 0–25°C) and stoichiometry of oxidizing agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The diketone group (C=O) appears as a deshielded signal (δ ~200–220 ppm in ¹³C NMR). Methyl groups at C2 and C7 will show distinct splitting patterns due to coupling with adjacent protons.
- IR : Strong absorption bands at ~1700–1750 cm⁻¹ confirm the presence of carbonyl groups.
- MS : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CO groups) should align with the molecular formula (C₁₀H₁₆O₂). Reference data from structurally similar compounds, such as piperazine-2,5-diones, can validate assignments .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should involve accelerated degradation tests:
- Thermal Stability : Heat samples at 40–80°C for 24–72 hours and analyze via HPLC or GC-MS for decomposition products (e.g., decarboxylation or retro-aldol reactions).
- pH Stability : Incubate in buffers (pH 1–12) and monitor carbonyl integrity using UV-Vis (λ ~270–300 nm for diketones). Acidic conditions may promote hydrolysis, while basic conditions could lead to enolate formation.
Advanced Research Questions
Q. How can stereochemical analysis resolve contradictions in reported data on the diastereomeric forms of this compound?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases to separate enantiomers. Confirm configurations via CD exciton chirality or Mosher’s method , as applied to diketopiperazine derivatives . For diastereomers, NOESY/ROESY NMR can identify spatial proximities of methyl groups relative to the diketone plane.
Q. What computational methods (DFT, MD simulations) predict the reactivity and intermolecular interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., carbonyl carbons).
- Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. nonpolar (hexane) solvents to model aggregation behavior. Compare with experimental data from X-ray crystallography of analogous diones (e.g., hydrogen-bonding patterns in 1H-pyrrole-2,5-diones) .
Q. How can bioactivity assays be designed to evaluate the antiviral or antimicrobial potential of this compound?
- Methodological Answer :
- Antiviral Assays : Use plaque reduction assays (e.g., H1N1 influenza virus) with Vero cells. Measure IC₅₀ values via MTT cytotoxicity assays, following protocols for diketopiperazines like albonoursin (IC₅₀ = 6.8 μM) .
- Antimicrobial Tests : Perform broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent blanks.
Properties
CAS No. |
5633-85-2 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,7-dimethyloctane-4,5-dione |
InChI |
InChI=1S/C10H18O2/c1-7(2)5-9(11)10(12)6-8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
DTOOZOPIONHACR-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)C(=O)CC(C)C |
Origin of Product |
United States |
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